Cas no 718-13-8 (Ethyl 2-(4-bromo-3-fluorophenoxy)acetate)
Ethyl 2-(4-bromo-3-fluorophenoxy)acetate Chemical and Physical Properties
Names and Identifiers
-
- 718-13-8
- ethyl2-(4-bromo-3-fluorophenoxy)acetate
- Ethyl (4-bromo-3-fluorophenoxy)acetate
- Ethyl 2-(4-bromo-3-fluoro-phenoxy)acetate
- AKOS014537451
- SCHEMBL16569366
- A1-33636
- ethyl 2-(4-bromo-3-fluorophenoxy)acetate
- HRDPIYYMRGZHNM-UHFFFAOYSA-N
- CS-0364651
- Ethyl 2-(4-bromo-3-fluorophenoxy)acetate
-
- MDL: MFCD18911577
- Inchi: 1S/C10H10BrFO3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3
- InChI Key: HRDPIYYMRGZHNM-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)COC1=CC=C(Br)C(F)=C1
Computed Properties
- Exact Mass: 275.97973g/mol
- Monoisotopic Mass: 275.97973g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 35.5Ų
Ethyl 2-(4-bromo-3-fluorophenoxy)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435321-1g |
Ethyl 2-(4-bromo-3-fluorophenoxy)acetate |
718-13-8 | 97% | 1g |
¥3031.00 | 2024-05-02 | |
| Crysdot LLC | CD12039944-1g |
Ethyl 2-(4-bromo-3-fluorophenoxy)acetate |
718-13-8 | 97% | 1g |
$437 | 2024-07-24 | |
| Crysdot LLC | CD12039944-5g |
Ethyl 2-(4-bromo-3-fluorophenoxy)acetate |
718-13-8 | 97% | 5g |
$1177 | 2024-07-24 |
Ethyl 2-(4-bromo-3-fluorophenoxy)acetate Related Literature
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on Ethyl 2-(4-bromo-3-fluorophenoxy)acetate
Ethyl 2-(4-bromo-3-fluorophenoxy)acetate (CAS No. 718-13-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-(4-bromo-3-fluorophenoxy)acetate, identified by its CAS number 718-13-8, is a significant compound in the realm of pharmaceutical chemistry. Its unique structural features, combining a bromo and fluoro substituent on a phenyl ring with an acetoxyethyl side chain, make it a valuable intermediate in the synthesis of various bioactive molecules. This compound has garnered attention in recent years due to its utility in developing novel therapeutic agents, particularly in the areas of oncology and anti-inflammatory treatments.
The presence of both bromine and fluorine atoms in the phenyl ring imparts distinct electronic properties to Ethyl 2-(4-bromo-3-fluorophenoxy)acetate, which are highly beneficial for medicinal chemists. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the fluorine atom enhances metabolic stability and binding affinity in drug candidates. These attributes have positioned this compound as a cornerstone in the synthesis of small-molecule inhibitors targeting critical biological pathways.
In recent years, Ethyl 2-(4-bromo-3-fluorophenoxy)acetate has been employed in the development of kinase inhibitors, which play a pivotal role in cancer therapy. For instance, researchers have utilized this intermediate to synthesize analogs of known tyrosine kinase inhibitors, aiming to improve selectivity and reduce off-target effects. The acetoxyethyl side chain provides a modifiable pharmacophore that can be further tailored to optimize pharmacokinetic properties, such as solubility and bioavailability.
Moreover, the growing interest in fluorinated compounds in drug design has highlighted the importance of Ethyl 2-(4-bromo-3-fluorophenoxy)acetate. Fluorine atoms are known to influence both the physical properties and biological activity of molecules, often leading to enhanced binding to target proteins. This has spurred investigations into its use as a building block for developing antiviral and antibacterial agents, where fluorinated scaffolds exhibit improved efficacy against resistant strains.
The compound's versatility extends beyond kinase inhibitors. It has been explored as a precursor in the synthesis of G protein-coupled receptor (GPCR) modulators, which are involved in numerous physiological processes and are therefore attractive targets for drug development. By leveraging the bromo and fluoro substituents, chemists have been able to generate libraries of diverse derivatives with tailored biological activities. These efforts have yielded promising candidates for treating neurological disorders and cardiovascular diseases.
Recent advancements in computational chemistry have further enhanced the utility of Ethyl 2-(4-bromo-3-fluorophenoxy)acetate. Molecular modeling studies have identified optimal synthetic routes and predicted the biological activity of derived compounds with remarkable accuracy. This synergy between experimental synthesis and computational analysis has accelerated the discovery process, enabling researchers to rapidly screen large datasets and identify lead compounds for further optimization.
The pharmaceutical industry's emphasis on sustainable chemistry has also influenced the use of Ethyl 2-(4-bromo-3-fluorophenoxy)acetate. Green chemistry principles have guided efforts to develop more environmentally friendly synthetic methodologies, reducing waste and minimizing hazardous byproducts. Innovations such as catalytic asymmetric synthesis and flow chemistry have been adapted to streamline the production of this intermediate, aligning with global efforts to promote sustainable pharmaceutical manufacturing.
In conclusion, Ethyl 2-(4-bromo-3-fluorophenoxy)acetate (CAS No. 718-13-8) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and functional handles make it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of drug discovery efforts across multiple therapeutic areas.
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